2-(4-methoxyphenyl)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide

Description

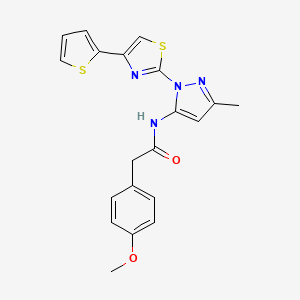

The compound 2-(4-methoxyphenyl)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide (hereafter referred to as the "target compound") features a hybrid heterocyclic architecture combining pyrazole, thiazole, and thiophene moieties. Key structural elements include:

- A 4-methoxyphenyl group attached to the acetamide backbone.

- A 3-methylpyrazole ring linked to a thiazole-thiophene system (thiazole substituted at position 4 with a thiophen-2-yl group).

This design leverages the electronic effects of the methoxy group (electron-donating) and the conjugated π-system of the thiophene-thiazole unit, which may enhance binding interactions in biological systems .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S2/c1-13-10-18(22-19(25)11-14-5-7-15(26-2)8-6-14)24(23-13)20-21-16(12-28-20)17-4-3-9-27-17/h3-10,12H,11H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADNCYUFXQSDLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)OC)C3=NC(=CS3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound is compared to structurally related acetamide derivatives (Table 1), focusing on substituent variations and their implications.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Diversity :

- The 4-methoxyphenyl group is a common feature in compounds 9e, Compound 9, and 3, suggesting its role in modulating electron density and binding affinity .

- The thiophene-thiazole unit in the target compound distinguishes it from analogs with benzodiazole-triazole (9e) or imidazole-thiazole (Compound 9) systems. Thiophene’s sulfur atom may enhance lipophilicity and π-stacking interactions .

Physicochemical Properties :

- Melting points correlate with molecular symmetry and intermolecular forces. For example, compound 9e (198–200°C) has higher symmetry due to the benzodiazole-triazole core compared to the target compound’s less symmetrical thiophene-thiazole system .

- The chloroacetamide derivative (3) exhibits a lower melting point (145–147°C), likely due to reduced hydrogen-bonding capacity from the electron-withdrawing chlorine .

Biological Activity :

- Compound 9e demonstrated α-glucosidase inhibition (IC₅₀ = 12.3 µM), attributed to the benzodiazole-triazole scaffold’s ability to mimic carbohydrate structures .

- Compound 9 showed COX-2 selectivity (IC₅₀ = 0.84 µM), linked to the 4-fluorophenyl group’s electronic effects enhancing enzyme binding .

Computational Insights

While none of the evidence directly analyzes the target compound computationally, tools like Multiwfn () could elucidate its electronic properties. For example:

- Hirshfeld charge analysis could compare charge distribution with analogs like 9e or 41 to predict binding modes .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the preparation of heterocyclic intermediates. Critical steps include:

- Thiazole and pyrazole ring formation : Cyclization using reagents like phosphorus pentasulfide or hydrazine derivatives under controlled pH and temperature .

- Acetamide coupling : Reaction of the pyrazole-thiazole intermediate with 2-(4-methoxyphenyl)acetic acid derivatives using coupling agents (e.g., EDC/HOBt) in solvents like DMF or dichloromethane .

- Purification : Column chromatography or recrystallization to isolate the final product, monitored via TLC and characterized by NMR, IR, and MS .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

- Spectroscopy : H/C NMR for proton/carbon assignments, IR for functional group analysis (e.g., C=O stretch at ~1650–1700 cm), and HRMS for molecular weight confirmation .

- X-ray crystallography : Resolves stereochemistry and confirms bond lengths/angles in crystalline forms .

- Computational modeling : DFT calculations validate electronic properties and optimize geometry .

Q. What in vitro assays are used to screen its biological activity?

Common assays include:

- Enzyme inhibition : Testing against targets like kinases or GPCRs (e.g., mGluR5) via fluorescence polarization or radiometric assays .

- Antimicrobial activity : Broth microdilution for MIC determination against bacterial/fungal strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced Research Questions

Q. How can conflicting data in biological activity studies be resolved?

Contradictions often arise from assay variability or off-target effects. Strategies include:

- Orthogonal assays : Validate receptor binding via SPR and functional activity via cAMP/IP1 accumulation assays .

- Dose-response profiling : Confirm activity across a concentration gradient (e.g., 0.1–100 µM) to exclude false positives .

- Structural analogs : Compare activity of derivatives to identify critical pharmacophores (e.g., thiophene vs. thiazole substitutions) .

Q. What computational methods predict its interaction with targets like mGluR5?

Advanced approaches involve:

- Molecular docking : Autodock Vina or Glide to model binding poses in the receptor’s allosteric site .

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories .

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity to guide optimization .

Q. What strategies improve solubility/bioavailability without compromising efficacy?

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .

- Formulation : Use cyclodextrins or lipid-based nanoparticles for encapsulation .

- Structural modification : Add polar substituents (e.g., -OH, -SOH) to the phenyl or thiophene rings .

Methodological Considerations

- Data contradiction analysis : Cross-validate results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .

- Synthetic optimization : Employ DoE (Design of Experiments) to optimize reaction parameters (e.g., temperature, solvent ratio) for higher yields .

- In vivo models : Use zebrafish or murine models to evaluate pharmacokinetics and toxicity before preclinical trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.